{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine
Overview
Description
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine is a synthetic organic compound characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to a propyl chain ending in a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrazole.
Attachment of the Propyl Chain: The propyl chain is introduced through an alkylation reaction, where the pyrazole derivative reacts with a propyl halide in the presence of a base.
Formation of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can occur at the pyrazole ring or the fluorophenyl group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides, imines, or nitroso derivatives.
Reduction: Formation of reduced pyrazole or fluorophenyl derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: Utilized in the development of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The methylamine group can form ionic or covalent bonds with nucleophilic sites on the target molecules, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
{3-[5-(4-chlorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
{3-[5-(4-bromophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
{3-[5-(4-methylphenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine imparts unique properties, such as increased lipophilicity and enhanced binding affinity to hydrophobic targets. This makes it a valuable compound for the development of new therapeutic agents and materials with specific properties.
Properties
IUPAC Name |
3-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-N-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3/c1-16-9-3-4-13-10-14(18(2)17-13)11-5-7-12(15)8-6-11/h5-8,10,16H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMYAVCPPFEQKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NN(C(=C1)C2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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